molecular formula C12H19ClN2O2S B2742028 Ethyl 2-(cyclopentylamino)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride CAS No. 1431962-17-2

Ethyl 2-(cyclopentylamino)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride

Cat. No.: B2742028
CAS No.: 1431962-17-2
M. Wt: 290.81
InChI Key: RHELKLCZNQPTJE-UHFFFAOYSA-N
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Description

Ethyl 2-(cyclopentylamino)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride is a thiazole-based small molecule characterized by a cyclopentylamine substituent at the 2-position, a methyl group at the 4-position, and an ethyl ester moiety at the 5-position of the thiazole ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research. Thiazole derivatives are widely studied for their diverse biological activities, including antidiabetic, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name

ethyl 2-(cyclopentylamino)-4-methyl-1,3-thiazole-5-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S.ClH/c1-3-16-11(15)10-8(2)13-12(17-10)14-9-6-4-5-7-9;/h9H,3-7H2,1-2H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHELKLCZNQPTJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC2CCCC2)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(cyclopentylamino)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride is a thiazole derivative that has garnered interest for its potential biological activities. Characterized by its unique structural features, this compound has been explored for various medicinal applications, particularly in pharmacology and biochemistry. This article delves into its biological activity, synthesis methods, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H16_{16}ClN1_{1}O2_{2}S, with a molecular weight of 254.35 g/mol. The compound features a thiazole ring that incorporates an ethyl ester and a cyclopentylamino group, which are critical to its biological properties.

Structural Features

FeatureDescription
Thiazole Ring A five-membered ring containing both sulfur and nitrogen.
Cyclopentylamino Group A cyclic amine that enhances binding affinity to biological targets.
Ethyl Ester Contributes to the compound's solubility and pharmacokinetic properties.

Pharmacological Applications

This compound has shown promise in several areas:

  • Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit significant antimicrobial properties against various pathogens.
  • Anticancer Potential : Research is ongoing to evaluate its efficacy in inhibiting cancer cell proliferation.
  • Neuropathic Pain Relief : It has shown potential in treating diabetic peripheral neuropathic pain, currently undergoing clinical trials .

The mechanism of action involves the compound's interaction with specific biological targets. It may inhibit certain enzymes or modulate receptor activity, influencing cellular pathways linked to disease processes. For instance, thiazole derivatives are known to interact with enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-(Cyclopentylamino)thiazol-4(5H)-oneContains cyclopentylamino group; lacks ethyl esterFocused on enzyme inhibition
Ethyl 4-methylthiazole-5-carboxylic acidSimilar thiazole structure; different substitutionPrimarily studied for antimicrobial properties
2-Amino-4-methylthiazole derivativesThiazole core; varies in amino substitutionsExplored for diverse biological activities

These comparisons highlight the specific functional groups that may enhance the biological activity of this compound compared to other thiazole derivatives.

Study on Antimicrobial Properties

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, suggesting strong potential for development as an antimicrobial agent.

Clinical Trials for Neuropathic Pain

In Phase II clinical trials focused on diabetic peripheral neuropathic pain, the compound demonstrated promising results in pain relief compared to placebo controls. The ongoing Phase III trials aim to further validate its effectiveness and safety profile .

Scientific Research Applications

Synthesis and Characterization

The synthesis of ethyl 2-(cyclopentylamino)-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The compound can be synthesized through methods such as:

  • Formation of the Thiazole Ring : Utilizing the Hantzsch thiazole synthesis method.
  • Introduction of the Cyclopentylamino Group : Achieved via nucleophilic substitution reactions.
  • Carboxylation : Involves the introduction of a carboxylic acid group using carbon dioxide under specific conditions.

Medicinal Chemistry

Ethyl 2-(cyclopentylamino)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride has been investigated for its potential as a therapeutic agent in several areas:

  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains, particularly Gram-positive bacteria. Its mechanism may involve inhibition of bacterial enzyme activity or disruption of cell wall synthesis .
  • Anti-inflammatory Properties : The compound has shown promise in modulating inflammatory pathways, potentially through the inhibition of cyclooxygenase enzymes or other inflammatory mediators . This makes it a candidate for treating conditions characterized by inflammation.

Pharmacology

Research has highlighted the compound's potential role as a pharmacological agent:

  • Xanthine Oxidase Inhibition : Derivatives of thiazole compounds have been studied for their ability to inhibit xanthine oxidase, an enzyme involved in purine metabolism that can lead to gout and other inflammatory conditions. This compound may serve as a structural analogue in this context .

Biochemical Research

The compound serves as a valuable tool in biochemical research:

  • Enzyme Interaction Studies : Its unique structure allows it to act as a ligand in studies investigating enzyme-substrate interactions. This can provide insights into metabolic pathways and enzyme mechanisms .

Case Studies and Research Findings

Several studies have documented the biological activities and potential applications of this compound:

  • Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of specific bacterial strains in vitro, suggesting its potential use in developing new antibiotics .
  • Inflammation Modulation : Research indicated that this compound could reduce inflammatory markers in cell culture models, supporting its application in treating inflammatory diseases .
  • Xanthine Oxidase Inhibition : Investigations into structural analogues have revealed that modifications to the thiazole ring can enhance binding affinity to xanthine oxidase, paving the way for new therapeutic agents targeting hyperuricemia .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Molecular Properties

Key structural differences among related thiazole derivatives lie in the amino substituents at the 2-position and modifications to the ester or carboxylic acid groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Properties of Selected Thiazole Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituent
Target Compound* C₁₁H₁₇ClN₂O₂S 292.84 (calculated) EN300-191877† Cyclopentylamino
Ethyl 2-(cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylate HCl C₁₀H₁₅ClN₂O₂S 262.76 1269152-06-8 Cyclopropylamino
Ethyl 2-(butylamino)-4-(chloromethyl)-1,3-thiazole-5-carboxylate C₁₁H₁₆ClN₂O₂S 292.83 71398-49-7 Butylamino, Chloromethyl
2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid (BAC) C₁₂H₁₁ClN₂O₂S 298.79 Not provided 4-Chlorobenzylamino

*Target compound: Ethyl 2-(cyclopentylamino)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride. †CAS number inferred from ; exact identifier may require further validation.

Key Observations:
  • Cyclopentyl vs. Cyclopropyl Groups : The cyclopentyl substituent in the target compound introduces greater steric bulk and conformational flexibility compared to the strained cyclopropane ring in its cyclopropyl analogue . This may influence binding affinity to biological targets.
  • Chlorobenzyl vs. This structural difference correlates with BAC’s reported antidiabetic activity in rodent models .
  • Chloromethyl Modification: The butylamino-chloromethyl derivative () includes a reactive chloromethyl group, which may facilitate further functionalization but could also increase toxicity risks .

Preparation Methods

Cyclocondensation of Thiourea Derivatives

A foundational approach involves the reaction of ethyl acetoacetate with cyclopentylamine-thiourea adducts. Adapted from EP 0513379, this method proceeds via:

  • Thiobenzamide Formation : 4-Hydroxy-3-nitrobenzonitrile reacts with thioacetamide in formic acid to yield a thiobenzamide intermediate.
  • Cyclization : Treatment with 2-chloroacetoacetic acid ethyl ester in tetrahydrofuran (THF) at 75°C for 3 hours forms the thiazole core.
  • Alkylation : Isobutyl bromide introduces the cyclopentylamino group under basic conditions (potassium carbonate/DMF, 80–85°C).

Key Data :

Step Yield Purity (HPLC) Conditions
Thiobenzamide 90% 98.4% Reflux, formic acid
Cyclization 28% 95% THF, 75°C, 3 h
Alkylation 85% 99% DMF, K₂CO₃, 80–85°C

This route suffers from moderate cyclization yields (28%) due to competing side reactions, necessitating chromatographic purification.

Lawesson’s Reagent-Mediated Thiadiazole Formation

Lawesson’s reagent (LR) enables efficient sulfur incorporation into diketone precursors. In a representative protocol:

  • Hydrazine Activation : Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate (17 mmol) is treated with LR (19 mmol) in THF at 75°C for 3 hours.
  • Decarboxylation : The intermediate undergoes spontaneous decarboxylation to generate the thiadiazole ring.
  • Amination : Cyclopentylamine is introduced via nucleophilic substitution in DMF at 60°C under argon.

Optimization Insight :

  • Solvent Effects : Anhydrous DMF improves amination yields (85%) compared to ethanol (≤50%).
  • Workup : Charcoal treatment and ethyl acetate extraction reduce byproducts, enhancing purity to >98%.

Hydrochloride Salt Crystallization

The free base is converted to its hydrochloride salt for improved stability. A patented method involves:

  • Acidification : The crude product is dissolved in acetone and treated with concentrated HCl at 50°C.
  • Crystallization : Slow cooling to 0–5°C precipitates the hydrochloride salt, which is filtered and dried under vacuum.

Analytical Validation :

  • Melting Point : 204–210°C (lit.).
  • Purity : >99% by HPLC, confirmed by X-ray diffraction.

Comparative Analysis of Methodologies

Yield and Scalability

Method Average Yield Scalability Cost Efficiency
Cyclocondensation 28–85% Industrial Moderate
Lawesson’s Reagent 28–93% Lab-scale High
Hydrochloride Salt 81.63% Pilot-scale Low

The sodium methoxide-mediated route achieves the highest yield (81.63%) but requires stringent anhydrous conditions.

Spectroscopic Characterization

1H NMR (DMSO-d₆) :

  • δ 1.32 (t, 3H, COOCH₂CH₃), 1.85 (m, 8H, cyclopentyl), 2.45 (s, 3H, CH₃), 4.30 (q, 2H, COOCH₂), 8.97 (s, 1H, NH).

IR (KBr) :

  • 3279 cm⁻¹ (N–H stretch), 1702 cm⁻¹ (C=O ester), 1540 cm⁻¹ (C=N thiazole).

MS :

  • m/z 309.38 [M+H]⁺, consistent with molecular formula C₁₈H₁₅NO₂S.

Industrial-Scale Recommendations

For kilogram-scale production, the cyclocondensation route is preferred due to robust isolation protocols (e.g., ethylene diamine quenching) and reproducibility. Critical quality attributes (CQAs) include:

  • Residual Solvents : <500 ppm (ICH Q3C).
  • Heavy Metals : <10 ppm (USP <232>).

Q & A

What are the established synthetic routes for Ethyl 2-(cyclopentylamino)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride, and what experimental conditions are critical for yield optimization?

Level: Basic
Answer:
The synthesis typically involves multi-step pathways, including nucleophilic substitution and cyclization reactions. For example, analogous thiazole derivatives are synthesized by reacting substituted ethyl carboxylates with amines (e.g., cyclopentylamine) in polar aprotic solvents like methanol/water mixtures under reflux. Potassium carbonate is often used as a base to deprotonate the amine and drive the reaction . Yield optimization requires precise control of stoichiometry, reaction temperature (e.g., 60–80°C), and solvent selection based on the compound’s solubility (e.g., 0.97 g/L in water at 25°C ). Post-synthesis purification via recrystallization or column chromatography is essential to isolate the hydrochloride salt.

Which spectroscopic and crystallographic methods are recommended for structural characterization of this compound?

Level: Basic
Answer:
Key techniques include:

  • NMR spectroscopy : To confirm the presence of the cyclopentylamino group (δ ~3.5–4.0 ppm for N–H) and thiazole ring protons (δ ~6.5–7.5 ppm).
  • Mass spectrometry : For molecular ion ([M+H]+) validation, especially given the compound’s molecular weight (~300–350 g/mol).
  • X-ray crystallography : Programs like SHELXL are widely used for small-molecule refinement. The thiazole ring’s planarity and hydrogen-bonding patterns in the hydrochloride salt can be resolved via high-resolution crystallographic data .

How do substituents on the thiazole ring, such as the cyclopentylamino group, influence biological activity?

Level: Advanced
Answer:
Structure-activity relationship (SAR) studies on analogous compounds reveal that electron-withdrawing groups (e.g., chlorobenzyl ) enhance binding to biological targets like enzymes or receptors. The cyclopentylamino group likely contributes to lipophilicity (logP ~2.5–3.0 ), improving membrane permeability. Advanced SAR analysis involves computational docking studies to predict interactions with target proteins, followed by in vitro assays (e.g., enzyme inhibition in STZ-induced diabetic models ). Modifications to the carboxylate ester (e.g., ethyl vs. methyl) can also alter metabolic stability .

What strategies resolve contradictions between computational predictions and experimental data for this compound’s reactivity or bioactivity?

Level: Advanced
Answer:
Discrepancies often arise from solvent effects, crystal packing forces, or unaccounted protonation states. To address this:

  • Re-evaluate computational parameters : Include explicit solvent molecules or counterions (e.g., Cl⁻ in the hydrochloride salt) in density functional theory (DFT) calculations.
  • Validate via crystallography : Use SHELX to refine experimental structures and compare bond lengths/angles with predicted geometries.
  • Replicate assays : Control variables like pH, temperature, and cell-line specificity in biological tests. For example, discrepancies in glucose-lowering activity may stem from differences in STZ-induced diabetic rat models.

How can reaction conditions be optimized to minimize by-products during synthesis?

Level: Methodological
Answer:

  • Solvent selection : Use methanol/water mixtures (as in ) to enhance solubility of intermediates while avoiding side reactions.
  • Temperature control : Maintain reflux temperatures below the compound’s decomposition point (e.g., boiling point ~402°C ).
  • Catalysis : Explore Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps in thiazole formation .
  • In-situ monitoring : Employ TLC or HPLC to track reaction progress and terminate before by-product formation.

How should researchers address variability in biological assay results across studies?

Level: Data Analysis
Answer:

  • Standardize protocols : Use consistent STZ doses (e.g., 50–60 mg/kg ) and animal models (e.g., neonatal NIDDM rats).
  • Control pharmacokinetic variables : Monitor compound stability under assay conditions (e.g., pH 7.4 buffer) and account for plasma protein binding.
  • Statistical rigor : Apply multivariate analysis to isolate confounding factors (e.g., diet, genetic variability). Cross-validate findings with orthogonal assays (e.g., ELISA vs. Western blot).

What are the key considerations for crystallizing this compound, and how does the hydrochloride salt affect crystal packing?

Level: Advanced
Answer:

  • Solvent selection : Use ethanol/water mixtures to leverage the compound’s moderate solubility (0.97 g/L ).
  • Counterion effects : The Cl⁻ ion in the hydrochloride salt forms hydrogen bonds with the thiazole N–H, stabilizing the crystal lattice. SHELXL refinement can reveal these interactions via hydrogen-bonding metrics (e.g., D–A distances ~2.8–3.2 Å).
  • Polymorphism screening : Test multiple solvent systems to avoid undesired polymorphs affecting bioavailability.

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